molecular formula C24H29ClF2O5 B1208985 1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone

1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone

Cat. No.: B1208985
M. Wt: 470.9 g/mol
InChI Key: KSOFSIRPKGXAHL-CPXYBYFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[108002,904,8013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone is a complex organic compound with a unique structure that includes multiple chiral centers, halogen atoms, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone involves multiple steps, including the formation of the pentacyclic core, introduction of halogen atoms, and functionalization with hydroxyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove halogen atoms or convert ketones to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone: Similar in structure but may have different functional groups or halogen atoms.

    Other Pentacyclic Compounds: Compounds with similar pentacyclic cores but different substituents or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of chiral centers, halogen atoms, and hydroxyl groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C24H29ClF2O5

Molecular Weight

470.9 g/mol

IUPAC Name

1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone

InChI

InChI=1S/C24H29ClF2O5/c1-20(2)31-19-9-13-14-8-16(26)15-7-12(25)5-6-21(15,3)23(14,27)17(29)10-22(13,4)24(19,32-20)18(30)11-28/h5-7,13-14,17,19,28-29H,8-11H2,1-4H3/t13-,14-,17-,19-,21-,22-,23?,24+/m0/s1

InChI Key

KSOFSIRPKGXAHL-CPXYBYFWSA-N

Isomeric SMILES

C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CC(=C5[C@@]3(C=CC(=C5)Cl)C)F)F)O

Canonical SMILES

CC1(OC2CC3C4CC(=C5C=C(C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)Cl)F)C

Synonyms

3-chlorofluocinolone 16,17-acetonide
3-chlorofluocinolone acetonide
3-Cl-FA

Origin of Product

United States

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